3-(1-环己基-2,5-二氧代咪唑烷-4-基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

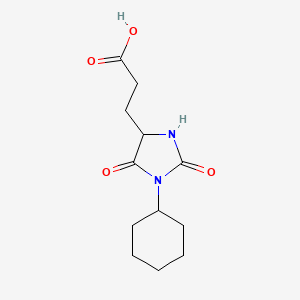

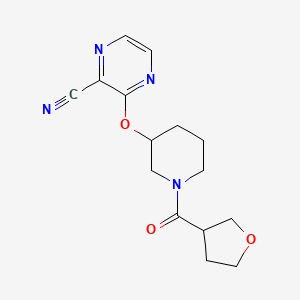

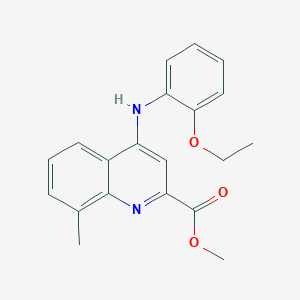

The compound 3-(1-Cyclohexyl-2,5-dioxoimidazolidin-4-yl)propanoic acid is a derivative of imidazolidine, which is a five-membered heterocyclic compound containing two nitrogen atoms at nonadjacent positions. This particular derivative features a cyclohexyl group and a propanoic acid moiety attached to the imidazolidine core. The structure of related compounds suggests potential biological activity, such as angiotensin-converting enzyme (ACE) inhibition, which is significant in the regulation of blood pressure .

Synthesis Analysis

The synthesis of related 3-acyl-1-alkyl-2-oxoimidazolidine-4-carboxylic acid derivatives involves multiple steps, including the formation of the imidazolidine ring and subsequent functionalization. The synthesis of similar compounds has been reported to yield potent ACE inhibitors, with the most effective derivatives exhibiting significant antihypertensive effects in animal models . The synthesis of other imidazolidine derivatives, such as the neuroexcitant ATPA, involves the coupling of a glycine derivative with an isoxazolinone, followed by hydrolysis to obtain the final product .

Molecular Structure Analysis

The molecular structure of imidazolidine derivatives can be elucidated using various spectroscopic techniques, including IR, NMR (1H and 13C), and HRMS. Single-crystal X-ray diffraction analysis provides detailed information about the molecular geometry and intermolecular interactions within the crystal . The crystal structure of a related compound, N-(4-(3-cyclohexyl-5-methyl-2,4-dioxoimidazolidin-1-ylsulfonyl)phenyl)acetamide, reveals the presence of a chair conformation in the cyclohexyl group and the planarity of the acetyl-amidocyanogen and phenyl ring .

Chemical Reactions Analysis

Imidazolidine derivatives can undergo various chemical reactions, including ring-opening and substitution reactions. For instance, a novel cycloimidazole nucleoside was synthesized and subjected to reactions with different nucleophiles, leading to the formation of guanosine and its derivatives . The reactivity of these compounds is influenced by the electronic delocalization within the molecule, as indicated by bond lengths and angles in the crystal structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazolidine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of functional groups like carboxylic acid may enhance solubility in polar solvents, while the cyclohexyl group may contribute to the overall hydrophobic character of the molecule. The crystallographic data provide insights into the density and molecular packing of the compound, which can influence its physical properties .

科学研究应用

癌症研究中的抗增殖特性

- 癌细胞株研究:含丙酸衍生物的新型有机锡(IV)化合物,包括3-(1-环己基-2,5-二氧代咪唑烷-4-基)丙酸的衍生物,已对各种人类癌细胞株表现出显著的抗增殖活性。这包括前列腺癌、结直肠腺癌、乳腺癌和肝细胞癌细胞株。研究表明,由于其对癌细胞的细胞毒作用,在癌症治疗中具有潜在应用 (Pantelić 等,2021)。

化学合成和药物设计

- 神经兴奋剂类似物的合成:对神经兴奋剂类似物 2-氨基-3-(3-羟基-5-叔丁基异恶唑-4-基)丙酸 (ATPA) 的对映异构体的合成研究利用了 3-(1-环己基-2,5-二氧代咪唑烷-4-基)丙酸的衍生物。这突出了其在复杂有机化合物合成中的作用,可能有助于神经科学研究和药物设计 (Pajouhesh 等,2000)。

生化分析和酶研究

- 酶机制分析:对组氨酸降解途径中的酶咪唑酮丙酸酶 (HutI) 的研究利用 3-(1-环己基-2,5-二氧代咪唑烷-4-基)丙酸作为抑制剂来了解该酶的机制。该化合物提供了对 HutI 催化机制的见解,证明了其在生化研究中的效用 (Tyagi 等,2008)。

安全和危害

属性

IUPAC Name |

3-(1-cyclohexyl-2,5-dioxoimidazolidin-4-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4/c15-10(16)7-6-9-11(17)14(12(18)13-9)8-4-2-1-3-5-8/h8-9H,1-7H2,(H,13,18)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFUJQJHOZWCXIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=O)C(NC2=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(acetylamino)phenyl]-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide](/img/structure/B3000813.png)

![2-(6-tert-butylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B3000815.png)

![9-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B3000827.png)

![1-[4-(2-methoxyphenyl)-1-piperazinyl]-2-Propen-1-one](/img/structure/B3000830.png)

![2-isopropyl-5-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B3000834.png)

![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2-ethoxyphenyl)ethanediamide](/img/structure/B3000835.png)